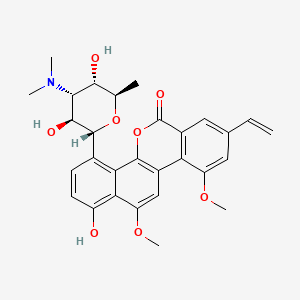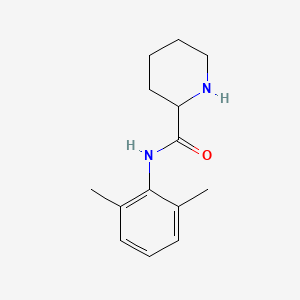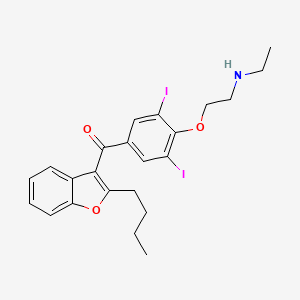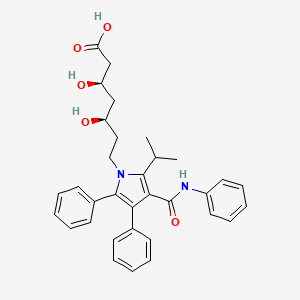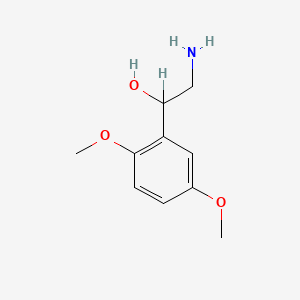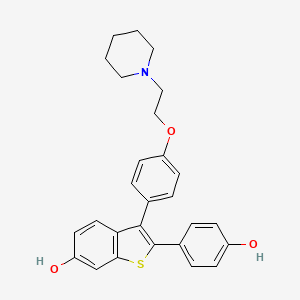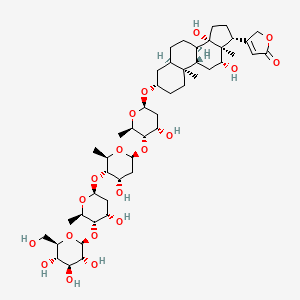
Dextromethadone
Overview
Description
Dextromethadone, also known as Esmethadone, is the (S)-enantiomer of methadone. It is a synthetic opioid that acts primarily as an N-methyl-D-aspartate receptor antagonist. Unlike its counterpart, levomethadone, this compound has low affinity for opioid receptors and lacks significant respiratory depressant action and abuse liability . It is currently under investigation for its potential use in treating major depressive disorder .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dextromethadone can be synthesized through asymmetric synthesis. One method involves the lipase-catalyzed acylation of racemic methadone to separate the enantiomers . The reaction conditions typically involve the use of organic solvents and specific temperature controls to ensure the desired enantiomer is produced in high yield and purity.
Industrial Production Methods: Industrial production of this compound involves similar asymmetric synthesis techniques but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification methods to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: Dextromethadone undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces alcohols or amines.
Substitution: Produces substituted methadone derivatives.
Scientific Research Applications
Dextromethadone has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of other complex molecules.
Biology: Studied for its effects on N-methyl-D-aspartate receptors and potential neuroprotective properties.
Medicine: Investigated for its potential use in treating major depressive disorder and chronic pain.
Mechanism of Action
Dextromethadone exerts its effects primarily through antagonism of N-methyl-D-aspartate receptors. This action inhibits the excitatory neurotransmitter glutamate, leading to reduced neuronal excitability and potential neuroprotective effects . Additionally, this compound has been shown to inhibit hERG potassium channels, which may contribute to its cardiac effects .
Comparison with Similar Compounds
Levomethadone: The ®-enantiomer of methadone, which has high affinity for opioid receptors and significant analgesic effects.
Racemic Methadone: A mixture of both enantiomers, used primarily for pain management and opioid dependence treatment.
Uniqueness: Dextromethadone is unique in its low affinity for opioid receptors, reducing the risk of respiratory depression and abuse liability. Its primary action as an N-methyl-D-aspartate receptor antagonist sets it apart from other opioids, making it a promising candidate for treating conditions like major depressive disorder without the typical opioid-related side effects .
Properties
CAS No. |
5653-80-5 |
|---|---|
Molecular Formula |
C21H27NO |
Molecular Weight |
309.4 g/mol |
IUPAC Name |
(6S)-6-(dimethylamino)-4,4-diphenylheptan-3-one |
InChI |
InChI=1S/C21H27NO/c1-5-20(23)21(16-17(2)22(3)4,18-12-8-6-9-13-18)19-14-10-7-11-15-19/h6-15,17H,5,16H2,1-4H3/t17-/m0/s1 |
InChI Key |
USSIQXCVUWKGNF-KRWDZBQOSA-N |
Isomeric SMILES |
CCC(=O)C(C[C@H](C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2 |
SMILES |
CCC(=O)C(CC(C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2 |
Canonical SMILES |
CCC(=O)C(CC(C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2 |
Appearance |
Solid powder |
| 5653-80-5 | |
Pictograms |
Acute Toxic; Irritant; Health Hazard |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Dextromethadone; 6S-Methadone; l-Methadone; S-(+)-Methadone; d-Methadone; BRN 3213667; BRN-3213667; BRN3213667; |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



